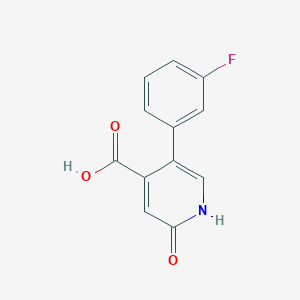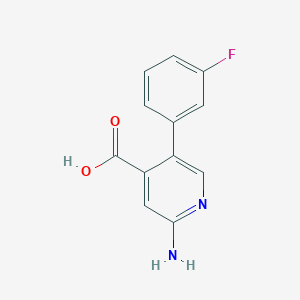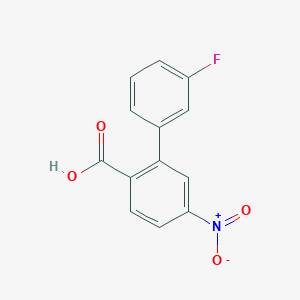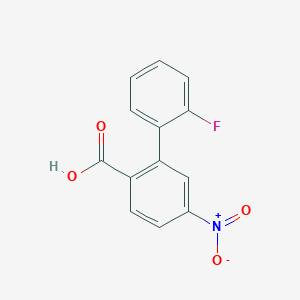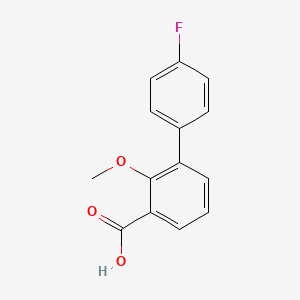
2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%, also known as 2-Fluoromandelic acid, is an organic compound belonging to the class of aromatic compounds. It is a white crystalline solid with a molecular formula of C10H9FO2. It has a melting point of 151-153°C and a boiling point of 290-291°C. 2-Fluoromandelic acid is a versatile compound that has been used in a variety of scientific research applications, including synthesis, drug development, and biochemistry.
Scientific Research Applications
2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, drugs, and other organic compounds. It has also been used in the development of new drugs and the screening of potential drug candidates. 2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid has also been used in biochemistry studies, such as the study of enzyme-catalyzed reactions and the study of metabolic pathways.
Mechanism of Action
2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid is a strong inhibitor of a variety of enzymes, including cytochrome P450 enzymes and monoamine oxidases. It is thought to work by binding to the active site of the enzyme, blocking the enzyme’s ability to catalyze reactions. This inhibition of enzyme activity can lead to a variety of physiological effects, including changes in metabolism and drug absorption.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in drug absorption. It can also inhibit the activity of monoamine oxidases, leading to an increase in neurotransmitter levels. In addition, 2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid has several advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and can be synthesized in a variety of ways. It is also stable and non-toxic, making it safe to handle and use in experiments. However, 2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid has several limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, its inhibition of enzymes can lead to unpredictable results in experiments.
Future Directions
There are a number of potential future directions for the use of 2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid in scientific research. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the mechanism of action of enzymes and to develop new enzyme inhibitors. In addition, 2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid could be used to study the biochemical and physiological effects of drugs, as well as the effects of environmental pollutants. Finally, 2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid could be used to study the biochemistry and physiology of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Synthesis Methods
2-(3-Fluorophenyl)-5-methoxybenzoic acid, 95%elic acid can be synthesized through a variety of methods. One common method of synthesis is the Friedel-Crafts acylation of benzene with 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride. This method produces a yield of around 75-80%. Another method of synthesis is the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a catalytic amount of sulfuric acid. This method produces a yield of around 90%.
properties
IUPAC Name |
2-(3-fluorophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-6-12(13(8-11)14(16)17)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMQOBVNLACLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673386 |
Source


|
| Record name | 3'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5-methoxybenzoic acid | |
CAS RN |
1179231-21-0 |
Source


|
| Record name | 3'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



